molecular formula C8H5ClN2O2 B1404502 Methyl 5-chloro-2-cyanonicotinate CAS No. 1356110-33-2

Methyl 5-chloro-2-cyanonicotinate

Cat. No.: B1404502
CAS No.: 1356110-33-2
M. Wt: 196.59 g/mol
InChI Key: RIGMVFIYNYQKRH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-cyanonicotinate: is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of nicotinic acid and contains a cyano group and a chlorine atom attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Chlorination: One common method involves the nitration of methyl nicotinate followed by chlorination. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Cyanation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods: Industrial production of methyl 5-chloro-2-cyanonicotinate often involves large-scale nitration and chlorination processes followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-chloro-2-cyanonicotinate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, sodium hydroxide, potassium carbonate, solvent like ethanol or methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 5-chloro-2-cyanonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of cyano and chloro substituents on biological activity. It can be used to synthesize analogs of biologically active molecules for drug discovery and development.

Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its unique reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorine atom can participate in electrophilic aromatic substitution reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-chloro-5-cyanonicotinate: Similar structure but with different positioning of the cyano and chloro groups.

    Methyl 5-bromo-2-cyanonicotinate: Contains a bromine atom instead of chlorine.

    Methyl 5-chloro-2-nitronicotinate: Contains a nitro group instead of a cyano group.

Uniqueness: Methyl 5-chloro-2-cyanonicotinate is unique due to the specific positioning of the cyano and chloro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(9)4-11-7(6)3-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGMVFIYNYQKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745294
Record name Methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-33-2
Record name 3-Pyridinecarboxylic acid, 5-chloro-2-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356110-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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